N-(2-Cyanoethyl)-L-valine
Overview
Description
N-(2-Cyanoethyl)-L-valine is a modified amino acid that arises from the reaction of acrylonitrile with the N-terminal valine in hemoglobin. This compound is often used as a biomarker to monitor exposure to acrylonitrile, a byproduct of cigarette smoke. It has a molecular formula of C8H14N2O2 and a molecular weight of 170.209 g/mol .
Mechanism of Action
Target of Action
N-(2-Cyanoethyl)-L-valine is a derivative of natural or synthetic nucleosides . It is used in the synthesis of oligonucleotides, relatively short fragments of nucleic acid and their analogs . The primary targets of this compound are the nucleosides in the DNA or RNA strands .
Mode of Action
This compound interacts with its targets through a process known as phosphoramidite chemistry . This chemistry involves the treatment of a protected nucleoside bearing a single free hydroxy group with phosphorodiamidite under the catalytic action of a weak acid . This process allows for the sequential addition of new bases to the DNA chain in a cyclic reaction .
Biochemical Pathways
The biochemical pathway involved in the action of this compound is the synthesis of oligonucleotides . This process mimics natural processes and allows for the accurate assembly of custom oligonucleotide sequences . The 2-cyanoethyl group is employed to protect a phosphate group in the context of a synthesis .
Pharmacokinetics
The pharmacokinetics of this compound involves its rapid absorption and distribution throughout the body . After administration, it causes sustained elevations of phenylethylamine concentrations and elimination of phenylethylamine is markedly decreased in these tissues relative to the situation after administration of phenylethylamine itself .
Result of Action
The result of the action of this compound is the formation of oligonucleotides . These oligonucleotides can be used in various applications such as gene expression studies, diagnostics, and therapeutics . This compound is a result of the exposure to acrylonitrile and is used as a biomarker of long-term or historical exposure to acrylonitrile .
Action Environment
The action of this compound is influenced by environmental factors such as the presence of other chemicals and the pH of the environment . For instance, the presence of acrylonitrile can lead to the formation of this compound . Additionally, the pH of the environment can affect the rate of the phosphoramidite chemistry involved in the action of this compound .
Preparation Methods
Synthetic Routes and Reaction Conditions: N-(2-Cyanoethyl)-L-valine can be synthesized through a two-step reaction process:
Stage 1: L-valine is reacted with potassium hydroxide in water at 20°C.
Stage 2: Acrylonitrile is added to the reaction mixture at 0-5°C and stirred for 4.5-5.5 hours.
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale, ensuring precise control over reaction conditions to maintain product purity and yield.
Chemical Reactions Analysis
Types of Reactions: N-(2-Cyanoethyl)-L-valine undergoes several types of chemical reactions, including:
Substitution Reactions: The cyano group can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction under specific conditions.
Common Reagents and Conditions:
Substitution Reactions: Typically involve nucleophiles such as amines or thiols.
Oxidation Reactions: Often use oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction Reactions: Commonly employ reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives of this compound .
Scientific Research Applications
N-(2-Cyanoethyl)-L-valine has several scientific research applications:
Chemistry: Used as a biomarker to monitor exposure to acrylonitrile.
Biology: Helps in studying the effects of acrylonitrile on biological systems.
Medicine: Used in research related to smoking and its impact on health.
Industry: Employed in the production of various chemical intermediates
Comparison with Similar Compounds
N-(2-Hydroxyethyl)valine: Formed from the reaction of ethylene oxide with valine.
N-(2-Cyanoethyl)cysteine: Formed from the reaction of acrylonitrile with cysteine.
Uniqueness: N-(2-Cyanoethyl)-L-valine is unique due to its specific formation from acrylonitrile and valine, making it a precise biomarker for acrylonitrile exposure. Its structure and reactivity differ from other similar compounds, providing distinct analytical and research advantages .
Properties
IUPAC Name |
(2S)-2-(2-cyanoethylamino)-3-methylbutanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O2/c1-6(2)7(8(11)12)10-5-3-4-9/h6-7,10H,3,5H2,1-2H3,(H,11,12)/t7-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXNXODTWPQTIHO-ZETCQYMHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)O)NCCC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)O)NCCC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90470238 | |
Record name | N-(2-Cyanoethyl)valine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90470238 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
51078-49-0 | |
Record name | N-(2-Cyanoethyl)valine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90470238 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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